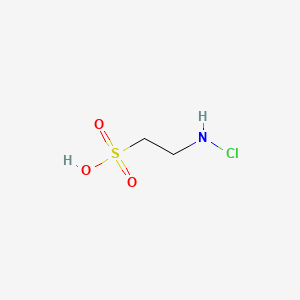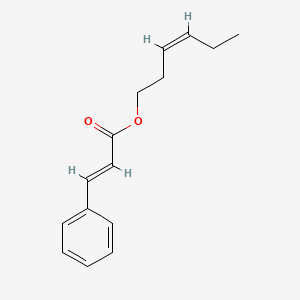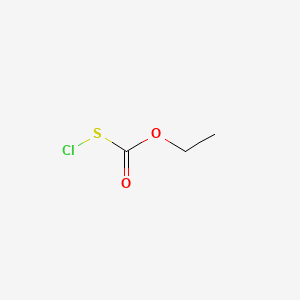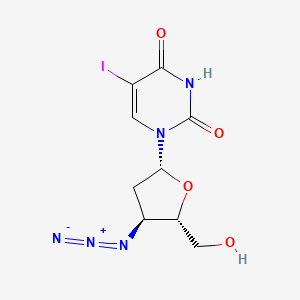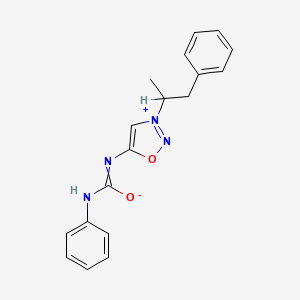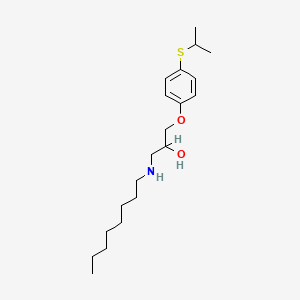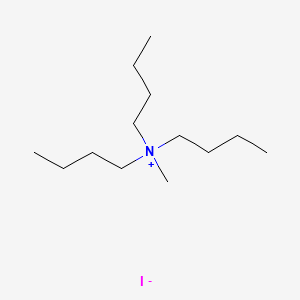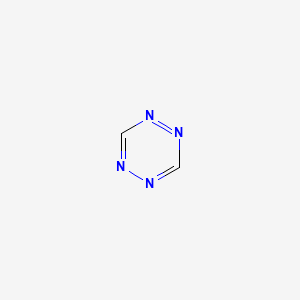
1,2,4,5-四嗪
概述
描述
1,2,4,5-Tetrazine is a six-membered aromatic heterocycle containing four nitrogen atoms. It is known for its high nitrogen content and unique electronic properties. This compound has gained significant interest in recent years due to its applications in various fields, including chemistry, biology, and materials science .
科学研究应用
1,2,4,5-Tetrazine has a wide range of scientific research applications:
作用机制
Target of Action
1,2,4,5-Tetrazine (s-tetrazine or TTZ) is a unique heterocyclic compound that has gained much interest due to its electron acceptor character and fluorescence properties . It has been reported as a ligand for metal complexes in coordination chemistry . It also serves as an efficient bridging ligand towards silver (I) and copper (I) ions .
Mode of Action
The most important synthetic application of s-tetrazines is associated with their ability to participate as dienes in the inverse electron demand (ID) Diels–Alder cycloaddition reactions to afford multi-substituted pyridazines . This reaction has been successfully used for the convenient preparation of natural products, bioactive compounds, high energy materials, building blocks, and other heterocyclic compounds . Additionally, the application of s-tetrazines as dienes in biorthogonal cycloaddition reactions for their rapid bioconjugation to various molecules has been described .
Biochemical Pathways
1,2,4,5-Tetrazine derivatives have been extensively researched for their synthesis and application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . They have been used in the design of functionalized tetrazines, photosensitive oligomers, and polymer 3,6-dithienyltetrazines .
Pharmacokinetics
It’s known that aromatic 1,2,4,5-tetrazines are typically formed by oxidation of the corresponding dihydro derivatives by various oxidizing agents .
Result of Action
The result of the action of 1,2,4,5-Tetrazine is the creation of various functional materials and fluorophores . Its derivatives have been used in the creation of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors . In coordination chemistry, many s-tetrazines have been reported as ligands for metal complexes .
Action Environment
The action of 1,2,4,5-Tetrazine can be influenced by various environmental factors. For instance, in coordination chemistry, all four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands . Moreover, remarkable results have been obtained in recent years for metal–organic frameworks and magnetic compounds in which magnetic coupling is enhanced when the tetrazine bridge is reduced to radical anions .
生化分析
Biochemical Properties
1,2,4,5-Tetrazine plays a crucial role in biochemical reactions, particularly in bioorthogonal chemistry. It is known for its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions, which are highly selective and rapid . In these reactions, 1,2,4,5-Tetrazine interacts with strained alkenes and alkynes to form stable adducts. This property makes it an invaluable tool for labeling and imaging biomolecules in living systems . Additionally, 1,2,4,5-Tetrazine can interact with various enzymes and proteins, facilitating the study of complex biochemical pathways and cellular processes .
Cellular Effects
1,2,4,5-Tetrazine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s ability to form stable adducts with biomolecules allows researchers to track and visualize cellular events in real-time . This capability is particularly useful in studying the dynamics of cell signaling and gene expression. Furthermore, 1,2,4,5-Tetrazine’s interactions with cellular components can lead to changes in cellular metabolism, providing insights into metabolic pathways and their regulation .
Molecular Mechanism
The molecular mechanism of 1,2,4,5-Tetrazine involves its participation in IEDDA reactions. These reactions are characterized by the rapid and selective formation of covalent bonds between 1,2,4,5-Tetrazine and strained alkenes or alkynes . The high reactivity of 1,2,4,5-Tetrazine is attributed to its electron-deficient nature, which facilitates the cycloaddition process . Additionally, 1,2,4,5-Tetrazine can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions can lead to changes in gene expression and protein function, further elucidating the compound’s role in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Tetrazine can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Studies have shown that 1,2,4,5-Tetrazine is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of 1,2,4,5-Tetrazine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for imaging and labeling studies without significant adverse effects . At higher doses, 1,2,4,5-Tetrazine can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
1,2,4,5-Tetrazine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s high reactivity allows it to participate in diverse biochemical reactions, influencing the production and consumption of key metabolites . These interactions can provide valuable insights into the regulation of metabolic pathways and their role in cellular function .
Transport and Distribution
Within cells and tissues, 1,2,4,5-Tetrazine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 1,2,4,5-Tetrazine is essential for optimizing its use in biochemical studies and therapeutic applications .
Subcellular Localization
The subcellular localization of 1,2,4,5-Tetrazine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects . This localization is crucial for studying the compound’s activity and function in different cellular contexts .
准备方法
1,2,4,5-Tetrazine can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation. This method yields symmetrically disubstituted 1,2,4,5-tetrazines with various substituents such as alkyl, aryl, or heteroaryl groups . Another method involves the inverse electron demand Diels-Alder cycloaddition reactions, which are used to prepare multi-substituted pyridazines . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
化学反应分析
1,2,4,5-Tetrazine undergoes various chemical reactions, including:
Oxidation: Oxidation of dihydro derivatives using agents like hydrogen peroxide or isoamyl nitrite.
Reduction: Reduction reactions can convert tetrazines to their dihydro, tetrahydro, or hexahydro derivatives.
Common reagents used in these reactions include hydrogen peroxide, isoamyl nitrite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,2,4,5-Tetrazine is unique among nitrogen-containing heterocycles due to its high nitrogen content and electronic properties. Similar compounds include:
Pyridine: A six-membered ring with one nitrogen atom.
Diazines: Six-membered rings with two nitrogen atoms.
Triazines: Six-membered rings with three nitrogen atoms.
Pentazine: Six-membered rings with five nitrogen atoms.
Hexazine: Six-membered rings with six nitrogen atoms.
Compared to these compounds, 1,2,4,5-tetrazine exhibits unique reactivity and applications, particularly in cycloaddition reactions and bioorthogonal chemistry.
属性
IUPAC Name |
1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMXYRLEDBSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183194 | |
| Record name | s-Tetrazine (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290-96-0 | |
| Record name | 1,2,4,5-Tetrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Tetrazine (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of 1,2,4,5-tetrazine?
A1: The molecular formula of unsubstituted 1,2,4,5-tetrazine is C2H2N4.
Q2: Can you describe the spectroscopic data commonly used to characterize 1,2,4,5-tetrazines?
A2: 1,2,4,5-Tetrazines are commonly characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , , , , , , , , , , , , , , , , , ] For example, in 1H NMR, the characteristic signal for the hydrogen atoms on the tetrazine ring can be observed.
Q3: What is the most notable reaction of 1,2,4,5-tetrazines?
A3: 1,2,4,5-Tetrazines are highly reactive towards inverse electron demand Diels-Alder reactions. [, , , ] This makes them valuable building blocks for synthesizing various heterocyclic compounds, including 1,2-diazines, 1,2,4-triazines, and pyrroles. [, , ]
Q4: What factors influence the regioselectivity of Diels-Alder reactions with unsymmetrical 1,2,4,5-tetrazines?
A4: The regioselectivity depends on the electronic nature and position of substituents on the tetrazine ring. For instance, electron-donating groups like methylthio increase reactivity at adjacent carbon atoms, while electron-withdrawing groups have the opposite effect. [, ]
Q5: Can you give an example of how the SN(ANRORC) mechanism operates in 1,2,4,5-tetrazine chemistry?
A5: A study demonstrated that the reaction of 3-amino- and 3-bromo-6-methyl-1,2,4,5-tetrazine with 15N-labelled hydrazine incorporates 15N into the resulting 3-hydrazino-6-methyl-1,2,4,5-tetrazine. [] This supports the occurrence of the SN(ANRORC) mechanism, involving nucleophilic addition, ring-opening, and ring-closure steps.
Q6: How can 1,2,4,5-tetrazines be used in protein labeling?
A6: 3-Bromo-1,2,4,5-tetrazine has been utilized for chemoselective protein labeling by reacting with lysine residues. [] This allows for the attachment of functionalities to proteins, which can be further exploited for applications like click-to-release reactions.
Q7: How do metal ions interact with 1,2,4,5-tetrazines?
A7: Studies have shown that 1,2,4,5-tetrazines can act as bridging ligands with silver(I) and copper(I) ions, with all four nitrogen atoms acting as lone pair donors. [] This coordination can enhance the electron-deficient nature of the tetrazine ring, increasing its ability to engage in anion-π interactions.
Q8: What makes some 1,2,4,5-tetrazine derivatives attractive for energetic material applications?
A8: Derivatives containing nitro groups, azido groups, or fluorodinitroethyl ethers often exhibit high densities, good thermal stability, and desirable detonation properties. [, , , ] These characteristics make them potentially useful as components in explosives and propellants.
Q9: How does the introduction of N-oxide functionalities impact the properties of 1,2,4,5-tetrazines?
A9: Introducing N-oxide groups into the tetrazine ring has been shown to significantly enhance density, a crucial factor for energetic materials. [] These N-oxide derivatives also display promising detonation properties and acceptable oxygen balance.
Q10: How are computational methods used in studying 1,2,4,5-tetrazines?
A10: Computational methods, such as Density Functional Theory (DFT), are employed to calculate important properties of 1,2,4,5-tetrazine derivatives. [, ] These calculations provide insights into heats of formation, bond dissociation energies, detonation velocities, and pressures, aiding in the design and development of new energetic materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


